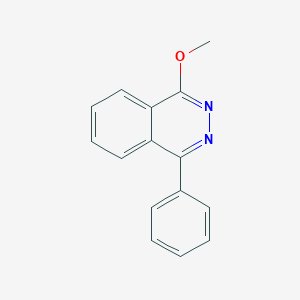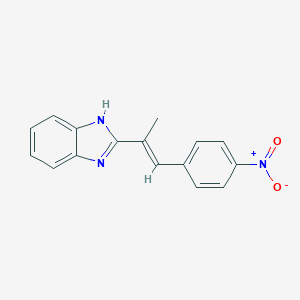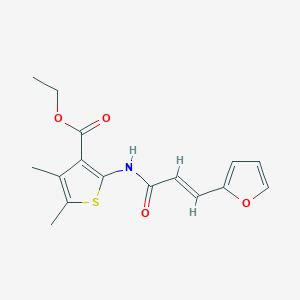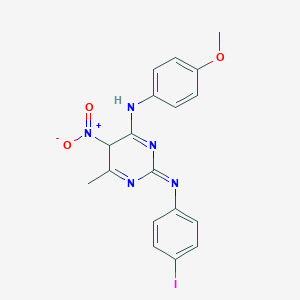
1-Methoxy-4-phenylphthalazine
Overview
Description
1-Methoxy-4-phenylphthalazine is a heterocyclic compound with the molecular formula C15H12N2O. It belongs to the class of phthalazines, which are nitrogen-containing heterocycles. This compound is characterized by a methoxy group at the first position and a phenyl group at the fourth position of the phthalazine ring. Phthalazines are known for their significant biological activities and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-phenylphthalazine can be synthesized through various methods. One common approach involves the reaction of 1,4-dimethoxyphthalazine with phenyl lithium reagents. The reaction typically requires the use of strong bases such as lithium diisopropylamide or lithium 2,2,6,6-tetramethylpiperidide . The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-phenylphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and phenyl groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of phthalazine derivatives with oxidized functional groups.
Reduction: Formation of reduced phthalazine derivatives.
Substitution: Formation of substituted phthalazine derivatives with new functional groups.
Scientific Research Applications
1-Methoxy-4-phenylphthalazine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-phenylphthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Phthalazine: The parent compound of 1-Methoxy-4-phenylphthalazine, lacking the methoxy and phenyl groups.
1,4-Dimethoxyphthalazine: A derivative with two methoxy groups at the first and fourth positions.
4-Phenylphthalazine: A derivative with a phenyl group at the fourth position.
Uniqueness: this compound is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-methoxy-4-phenylphthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-18-15-13-10-6-5-9-12(13)14(16-17-15)11-7-3-2-4-8-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQIEUQHZWAWBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methylphenyl)-2-[(3-methylphenyl)amino]-2,2-diphenylacetamide](/img/structure/B413866.png)

![N-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)amino]-2,2-diphenylacetamide](/img/structure/B413871.png)
![(5Z)-2-(2-chloroanilino)-5-[(2-methoxy-3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B413874.png)

![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-chloroanilino)-1,3-thiazol-4-one](/img/structure/B413877.png)
![3-[(3-Chloro-4-methoxyanilino)methyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B413878.png)
![2-(3-PYRIDYL)-2,3,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B413879.png)
![5-[4-({2-nitrobenzyl}oxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B413881.png)
![(5Z)-2-(2-chloroanilino)-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B413883.png)
![5-[4-({2-Nitrobenzyl}oxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413884.png)
![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B413885.png)
![4-(3-chloroanilino)-2,7-bis(3-chlorophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B413889.png)
